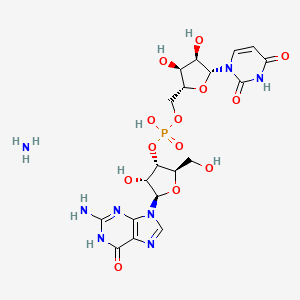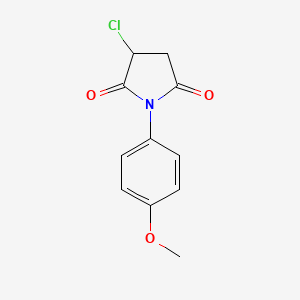
3-(Acetyloxy)-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate (8ci) is a complex organic compound with a unique structure that includes a benzodioxepin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a benzodioxepin ring through a cyclization reaction involving a catechol derivative and an appropriate dihalide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process would also include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism by which 2H-1,5-Benzodioxepin-2-carboxylic acid, 3,4-dihydro-3-hydroxy-3-methyl-, acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-1,5-Benzodioxepin, 3,4-dihydro-: This compound shares the benzodioxepin ring but lacks the carboxylic acid and acetate groups.
3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
The presence of both carboxylic acid and acetate groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Número CAS |
33631-90-2 |
|---|---|
Fórmula molecular |
C13H14O6 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
3-acetyloxy-3-methyl-2,4-dihydro-1,5-benzodioxepine-4-carboxylic acid |
InChI |
InChI=1S/C13H14O6/c1-8(14)19-13(2)7-17-9-5-3-4-6-10(9)18-11(13)12(15)16/h3-6,11H,7H2,1-2H3,(H,15,16) |
Clave InChI |
REEJLJYZXAOKNI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(COC2=CC=CC=C2OC1C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)

![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)






![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)

